molecular formula C20H17N5O2 B2926770 N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide CAS No. 1251613-63-4

N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide

Cat. No.: B2926770
CAS No.: 1251613-63-4
M. Wt: 359.389
InChI Key: AASGNPHZHNFTCI-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide: is a complex organic compound belonging to the class of phenylpyridazines. This compound is characterized by its unique structure, which includes a triazolo-pyridazine core fused with a phenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide has a wide range of scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicological studies. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the synthesis, characterization, and potential applications of this compound. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with acyl hydrazides under controlled conditions. The reaction is often carried out in the presence of a catalyst and under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to achieve high purity and yield. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with altered functional groups.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its triazolo-pyridazine core is a key pharmacophore that interacts with various biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-6-5-9-16(12-14)21-19(26)13-24-20(27)25-18(23-24)11-10-17(22-25)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASGNPHZHNFTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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